molecular formula C18H12O B14305346 Ethanone, 1-(8-fluoranthenyl)- CAS No. 114829-31-1

Ethanone, 1-(8-fluoranthenyl)-

Cat. No.: B14305346
CAS No.: 114829-31-1
M. Wt: 244.3 g/mol
InChI Key: ROFOPTZMZBVXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Ethanones in Contemporary Organic Chemistry Research

Substituted ethanones, which are ketones with an acetyl group attached to a larger organic scaffold, are fundamental building blocks in organic synthesis. Their utility stems from the reactivity of the carbonyl group and the adjacent α-carbon, which allows for a wide range of chemical transformations. These compounds serve as crucial intermediates in the synthesis of more complex molecular architectures, including a variety of heterocyclic systems.

The acetyl group can participate in numerous reactions, such as:

Condensation reactions: To form chalcones, which are precursors to flavonoids and other biologically active compounds.

Halogenation: To introduce halogens at the α-position, creating versatile intermediates for nucleophilic substitution.

Oxidation and reduction: To be converted into carboxylic acids or alcohols, respectively, further expanding their synthetic potential.

The ability to introduce various substituents onto the aromatic ring of aryl ethanones allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences the reactivity and the properties of the resulting products. Research has demonstrated the role of substituted ethanones in the synthesis of diverse heterocyclic compounds such as thiophenes, oxazoles, triazoles, and pyridines, many of which exhibit important biological activities. acs.orgbenthamdirect.comresearchgate.net

Significance of Fluoranthenyl Moieties in Chemical Synthesis and Materials Science

The fluoranthene (B47539) moiety, a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring and a naphthalene (B1677914) unit fused together, imparts distinct and valuable properties to the molecules that contain it. Its extended π-conjugated system is responsible for its characteristic photophysical properties, including strong fluorescence. This has made fluoranthene derivatives highly attractive for applications in materials science, particularly in the field of organic electronics. rsc.orgbeilstein-journals.org

Key areas where fluoranthenyl moieties are significant include:

Organic Light-Emitting Diodes (OLEDs): Fluoranthene-based molecules are investigated as blue fluorescent materials for non-doped OLEDs. researchgate.net Their high photoluminescence quantum yields and thermal stability make them promising candidates for creating efficient and durable light-emitting devices. researchgate.netacs.org

Organic Field-Effect Transistors (OFETs): The planar structure of the fluoranthene core facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. This property is exploited in the design of organic semiconductors for OFETs. nih.gov

Fluorescent Probes: The inherent fluorescence of the fluoranthene scaffold can be modulated by the attachment of different functional groups, leading to the development of chemosensors and biological probes. acs.org

The synthesis of specifically substituted fluoranthene derivatives is an active area of research, as the position of the substituent can significantly influence the electronic and photophysical properties of the molecule. rsc.orgacs.org

Overview of Key Academic Research Areas for Complex Organic Molecules

The study of complex organic molecules like Ethanone (B97240), 1-(8-fluoranthenyl)- is situated within several key areas of academic research that aim to understand and harness the properties of intricate molecular structures. These research areas are highly interdisciplinary, bridging organic chemistry, materials science, and computational chemistry.

Major research thrusts include:

Synthesis and Methodology: Developing novel and efficient synthetic routes to complex molecules is a primary focus. This includes the exploration of new catalytic systems and reaction cascades to construct elaborate molecular frameworks with high precision and selectivity. acs.org

Structural Characterization: The precise determination of the three-dimensional structure of complex molecules is critical for understanding their properties and function. Techniques such as NMR spectroscopy and X-ray crystallography are indispensable tools in this regard.

Photophysical and Electronic Properties: A significant portion of research is dedicated to investigating the interaction of these molecules with light and their behavior as electronic materials. This involves spectroscopic studies to measure absorption and emission properties, as well as electrochemical analysis to determine energy levels (HOMO/LUMO). acs.orgrsc.orgresearchgate.net

Computational Modeling: Theoretical and computational studies, often employing Density Functional Theory (DFT), are increasingly used to predict the geometric, electronic, and spectroscopic properties of complex molecules. umn.eduutq.edu.iqrsc.org These studies provide valuable insights that can guide synthetic efforts and help in the interpretation of experimental data. researchgate.net

The collective knowledge gained from these research areas not only advances our fundamental understanding of chemical principles but also paves the way for the development of new technologies with applications in electronics, medicine, and beyond.

Detailed Research Findings on Ethanone, 1-(8-fluoranthenyl)-

The synthesis of specific isomers of acetylfluoranthene, such as Ethanone, 1-(8-fluoranthenyl)-, is a subject of detailed investigation in organic chemistry. The primary method for its preparation is the Friedel-Crafts acylation of fluoranthene.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation of fluoranthene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, yields a mixture of acetylfluoranthene isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent and temperature.

Research has shown that the acylation of fluoranthene can lead to substitution at various positions. However, through careful control of the reaction parameters, it is possible to influence the product distribution. Studies on the Friedel-Crafts acylation of fluoranthene in polyphosphoric acid (PPA) have provided significant insights into the formation of different isomers. It has been observed that the kinetically controlled product, 3-acetylfluoranthene, can rearrange to the thermodynamically more stable 8-acetylfluoranthene (Ethanone, 1-(8-fluoranthenyl)-) at higher temperatures or with longer reaction times.

The structure of 8-acetylfluoranthene has been unequivocally confirmed through spectroscopic methods, including ¹H and ¹³C NMR spectroscopy, and by single-crystal X-ray diffraction analysis.

Table 1: Key Data for Ethanone, 1-(8-fluoranthenyl)-

Property Value
Chemical Formula C₁₈H₁₂O
Molecular Weight 244.29 g/mol
Common Name 8-Acetylfluoranthene

| Synthesis Method | Friedel-Crafts Acylation |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114829-31-1

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

1-fluoranthen-8-ylethanone

InChI

InChI=1S/C18H12O/c1-11(19)13-8-9-14-15-6-2-4-12-5-3-7-16(18(12)15)17(14)10-13/h2-10H,1H3

InChI Key

ROFOPTZMZBVXFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Sophisticated Synthetic Methodologies for Ethanone, 1 8 Fluoranthenyl

Regioselective Synthesis Strategies for 8-Substituted Fluoranthenes

The fluoranthene (B47539) molecule has several positions available for substitution, with positions 3 and 8 being the most reactive. nih.gov Achieving regioselectivity, particularly for the 8-position, is a key challenge. Direct electrophilic substitution on the parent fluoranthene often leads to a mixture of isomers, necessitating complex separation procedures.

One of the primary methods to achieve 8-substitution is through the control of reaction conditions in Friedel-Crafts reactions. It has been demonstrated that in the Friedel-Crafts acylation of fluoranthene, the 3-substituted product is the kinetically favored product, while the 8-substituted isomer is the thermodynamically favored one. researchgate.net This allows for the selective formation of the 8-acetylfluoranthene by allowing the reaction to reach thermodynamic equilibrium.

Another powerful strategy for the regioselective synthesis of 8-substituted fluoranthenes involves tandem reactions catalyzed by transition metals. For instance, palladium-catalyzed reactions involving 1,8-dihalogenated naphthalenes and suitable coupling partners can lead to the formation of the fluoranthene skeleton with substituents at desired positions. acs.orgbeilstein-journals.org While this method often targets positions 7 through 10, it provides a pathway to complex fluoranthene derivatives that can be further functionalized.

Acylation Techniques for Introducing the Ethanone (B97240) Moiety

The introduction of the ethanone (acetyl) group onto the fluoranthene nucleus is most commonly achieved through acylation reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones. In the case of fluoranthene, this reaction can be performed using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). researchgate.netniscpr.res.in

A significant aspect of the Friedel-Crafts acylation of fluoranthene is the phenomenon of acyl rearrangement. researchgate.netresearchgate.net The initial kinetically controlled product, 3-acetylfluoranthene, can rearrange to the more stable 8-acetylfluoranthene under thermodynamic control, often facilitated by the use of polyphosphoric acid (PPA) as both a catalyst and solvent. researchgate.netresearchgate.net This rearrangement is a key strategy for selectively obtaining the 8-isomer. Studies have shown that the 3-acetylfluoranthene can be converted to 8-acetylfluoranthene, but the reverse reaction does not occur, highlighting the thermodynamic stability of the 8-substituted product. researchgate.net

CatalystReagentProduct(s)ControlReference
AlCl₃Acetyl chloride3-acetylfluoranthene, 8-acetylfluorantheneMixture umanitoba.ca
ZnCl₂Acetic anhydride3-acetylfluoranthene, 8-acetylfluorantheneMixture niscpr.res.in
PPAAcetic acid8-acetylfluorantheneThermodynamic researchgate.net

Alternative Carbon-Carbon Bond Forming Reactions

While Friedel-Crafts acylation is prevalent, other carbon-carbon bond-forming reactions can be envisioned for the synthesis of Ethanone, 1-(8-fluoranthenyl)-. These methods often involve the use of organometallic reagents and transition metal catalysis. For example, a pre-functionalized 8-bromofluoranthene (B1512037) could potentially undergo a Stille or Suzuki coupling with an acetyl-bearing organometallic reagent. However, the direct Friedel-Crafts approach is generally more straightforward for this specific transformation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield of Ethanone, 1-(8-fluoranthenyl)- and minimizing the formation of unwanted byproducts.

In the context of Friedel-Crafts acylation, key parameters to control include:

Temperature: Higher temperatures generally favor the formation of the thermodynamically stable 8-isomer. Studies on acyl rearrangements in PPA have been conducted at various temperatures to understand this relationship. researchgate.net

Reaction Time: Sufficient reaction time is necessary to allow for the complete rearrangement from the kinetic to the thermodynamic product.

Catalyst and Solvent: The choice of Lewis acid and solvent system significantly influences the regioselectivity and yield. Polyphosphoric acid has proven to be particularly effective for promoting the formation of the 8-acetyl derivative. researchgate.netresearchgate.net

Isolation and Purification Protocols for Academic Study

The isolation and purification of Ethanone, 1-(8-fluoranthenyl)- from the reaction mixture are essential for obtaining a sample of high purity for academic research and characterization.

Common purification techniques include:

Crystallization: Recrystallization from a suitable solvent is a powerful method for purifying solid compounds. Ethanol has been used to recrystallize 3-acetylfluoranthene and other fluoranthene derivatives. niscpr.res.iniupac.org

Column Chromatography: This technique is invaluable for separating isomers. The separation of 3-acetylfluoranthene from 8-acetylfluoranthene has been reported in the literature, indicating the utility of this method. niscpr.res.in

Spectroscopic Analysis: The purity and identity of the final product are confirmed using various spectroscopic methods. ¹H and ¹³C NMR spectroscopy are used to determine the molecular structure, and the crystal and molecular structures of 8-acetylfluoranthene have been confirmed by X-ray crystallography. researchgate.net

Comprehensive Spectroscopic Elucidation of Ethanone, 1 8 Fluoranthenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ethanone (B97240), 1-(8-fluoranthenyl)-, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of Ethanone, 1-(8-fluoranthenyl)- is expected to reveal distinct signals for the protons of the fluoranthene (B47539) core and the methyl group. The fluoranthene moiety contains nine aromatic protons, while the acetyl group contributes three aliphatic protons.

Due to the molecule's asymmetry, the nine aromatic protons are chemically non-equivalent and should, in principle, produce nine separate signals. These signals would appear in the downfield region of the spectrum, typically between δ 7.5 and 9.0 ppm, which is characteristic for polycyclic aromatic hydrocarbons. The electron-withdrawing acetyl group would deshield adjacent protons, causing them to resonate at a higher chemical shift. Specifically, the protons H7 and H9 are expected to be the most downfield.

The three protons of the methyl group (CH₃) are equivalent and would produce a single, sharp peak (a singlet) in the upfield region, likely around δ 2.7-2.8 ppm. This chemical shift is characteristic of a methyl group attached to a carbonyl function which is part of an aromatic system. The integration of this peak would correspond to three protons.

The coupling patterns (splitting) of the aromatic protons would be complex, showing doublet, triplet, and multiplet structures due to spin-spin coupling with neighboring protons (typically with coupling constants J ≈ 7-9 Hz for ortho-coupling and J ≈ 1-3 Hz for meta-coupling).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Ethanone, 1-(8-fluoranthenyl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CH₃ (acetyl) 2.7 - 2.8 Singlet (s)
Aromatic H's 7.5 - 9.0 Multiplets (m), Doublets (d)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. vscht.cz Ethanone, 1-(8-fluoranthenyl)- has 18 carbon atoms: 16 in the fluoranthene core, one carbonyl carbon, and one methyl carbon. Due to the lack of symmetry, all 18 carbons are expected to be unique, resulting in 18 distinct signals in the broadband-decoupled ¹³C NMR spectrum. masterorganicchemistry.com

The signals can be categorized as follows:

Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to appear far downfield, in the range of δ 197-200 ppm.

Aromatic Carbons: The 16 sp²-hybridized carbons of the fluoranthene ring would resonate in the typical aromatic region of δ 120-140 ppm. wisc.edu The carbon atom directly bonded to the acetyl group (C8) would be shifted downfield compared to the corresponding carbon in unsubstituted fluoranthene. Quaternary carbons (those without attached protons) would generally show weaker signals.

Methyl Carbon (CH₃): The sp³-hybridized methyl carbon is the most shielded and would appear at the highest field (upfield), likely in the range of δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanone, 1-(8-fluoranthenyl)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (carbonyl) 197 - 200
C H₃ (methyl) 25 - 30
Aromatic C 's 120 - 140

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. researchgate.net It would be instrumental in tracing the connectivity of the protons within the fluoranthene ring system, helping to assign which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. research.commdpi.com This would allow for the direct assignment of all protonated carbons in the fluoranthene skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). researchgate.netresearch.com HMBC is particularly vital for assigning the quaternary (non-protonated) carbons. For instance, a key correlation would be observed between the methyl protons (CH₃) and both the carbonyl carbon (C=O) and the C8 carbon of the fluoranthene ring, confirming the attachment site of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. While less critical for a rigid planar molecule, it could help confirm assignments by showing proximity between protons on different parts of the ring system, such as between the H7 proton and the H9 proton.

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing insights into properties that are averaged out in solution. nih.gov One key application is the study of polymorphism, where a compound can exist in different crystal packing arrangements.

Different polymorphs of Ethanone, 1-(8-fluoranthenyl)-, if they exist, would have the same molecular structure but different intermolecular interactions and packing in the crystal lattice. These differences in the local chemical environment would result in distinct ¹³C chemical shifts in the ssNMR spectrum. Therefore, ssNMR could be used to identify and characterize different polymorphic forms of the compound, which is crucial for applications in materials science and pharmaceuticals where crystal form can dictate physical properties.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com

The FT-IR spectrum of Ethanone, 1-(8-fluoranthenyl)- would display characteristic absorption bands corresponding to its key functional groups. upi.edu The analysis of the spectrum allows for the confirmation of the molecular structure.

The most prominent and diagnostic peaks are predicted as follows:

Aromatic C-H Stretch: A series of sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), characteristic of C-H bonds on an aromatic ring. vscht.cz

Aliphatic C-H Stretch: Absorption bands corresponding to the stretching of the C-H bonds in the methyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1690 cm⁻¹. This frequency is characteristic of an aryl ketone, where conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

Aromatic C=C Stretch: Medium to weak intensity bands would appear in the 1450-1600 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the fluoranthene aromatic rings. libretexts.org

Table 3: Predicted FT-IR Absorption Bands for Ethanone, 1-(8-fluoranthenyl)-

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic 3050 - 3150 Medium
C-H Stretch Aliphatic (CH₃) 2850 - 2960 Medium
C=O Stretch Ketone 1680 - 1690 Strong
C=C Stretch Aromatic 1450 - 1600 Medium-Weak

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" for chemical identification and structural analysis. renishaw.comedinst.com When monochromatic light from a laser interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of the molecule's vibrational modes. edinst.com For a molecule to be Raman active, a change in the polarizability of the molecule must occur during the vibration. edinst.com

For Ethanone, 1-(8-fluoranthenyl)-, the Raman spectrum is expected to be dominated by vibrations associated with the large, aromatic fluoranthene core, with additional distinct signals from the acetyl substituent. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Carbonyl (C=O) stretching: The acetyl group's C=O stretch is a strong Raman band, expected around 1680-1700 cm⁻¹. Its exact position can be sensitive to conjugation and intermolecular interactions.

Aromatic C=C stretching (ring modes): The stretching vibrations of the carbon-carbon bonds within the fluoranthene rings produce a series of characteristic bands between 1300 cm⁻¹ and 1650 cm⁻¹. These are often strong and provide structural information about the aromatic system.

In-plane and out-of-plane C-H bending: These vibrations occur at lower frequencies, typically below 1300 cm⁻¹.

Ring Breathing Modes: The collective, symmetric expansion and contraction of the aromatic rings result in intense and characteristic Raman bands, such as the ~1000 cm⁻¹ breathing mode seen in polystyrene's aromatic ring. renishaw.com

Skeletal Vibrations: Low-frequency modes below 800 cm⁻¹ correspond to the bending and torsional motions of the entire molecular skeleton.

Table 1: Expected Characteristic Raman Bands for Ethanone, 1-(8-fluoranthenyl)- This table is illustrative, based on known vibrational frequencies for polycyclic aromatic ketones.

Vibrational ModeExpected Raman Shift (cm⁻¹)Description
Aromatic C-H Stretch3050 - 3100Stretching of C-H bonds on the fluoranthene ring system.
Carbonyl (C=O) Stretch1685Stretching of the ketone's carbon-oxygen double bond.
Aromatic C=C Stretch1610, 1580, 1450, 1380Multiple bands corresponding to C=C bond stretching within the fused aromatic rings.
CH₃ Symmetric/Asymmetric Bending1430, 1360Bending vibrations of the methyl group.
Aromatic Ring Breathing~1000Symmetric expansion and contraction of the aromatic rings.
Skeletal Deformations< 800Bending and torsional modes of the fluoranthene skeleton.

Theoretical Vibrational Frequency Calculations and Assignments

To complement experimental spectroscopy, theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict vibrational frequencies. researchgate.netgithub.io These calculations model the molecule's electronic structure to find its minimum energy geometry and then compute the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies. github.iofaccts.de

For Ethanone, 1-(8-fluoranthenyl)-, a DFT calculation (e.g., using the B3LYP functional with a basis set like 6-31G(d,p)) would be performed. nih.gov The resulting theoretical frequencies are often systematically scaled to correct for anharmonicity and approximations in the computational method, allowing for a more accurate comparison with experimental IR and Raman spectra. faccts.de These calculations are invaluable for assigning specific experimental bands to particular molecular motions, which can be ambiguous from experiment alone. faccts.de The calculation would confirm the assignment of the intense C=O stretch and help differentiate the numerous C=C and C-H vibrations of the fluoranthene core.

Table 2: Representative Theoretical vs. Expected Experimental Vibrational Frequencies for Ethanone, 1-(8-fluoranthenyl)- This table presents a hypothetical comparison based on typical DFT calculation results for similar aromatic ketones.

Calculated Frequency (cm⁻¹, Scaled)Expected Experimental Frequency (cm⁻¹)Vibrational Assignment
3085~3080Aromatic C-H stretch
1688~1685C=O stretch
1612~1610Aromatic C=C stretch
1455~1450Aromatic C=C stretch
1362~1360CH₃ symmetric bend
845~840Aromatic C-H out-of-plane bend

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. For aromatic molecules like Ethanone, 1-(8-fluoranthenyl)-, the primary absorptions are due to π → π* transitions within the conjugated system of the fluoranthene core. masterorganicchemistry.com The presence of the acetyl group, a chromophore, can influence the absorption spectrum.

The spectrum is expected to show multiple absorption bands characteristic of the fluoranthene structure. The extension of conjugation by the acetyl group typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted fluoranthene. masterorganicchemistry.com Additionally, the carbonyl group introduces the possibility of a weak, symmetry-forbidden n → π* transition, where a non-bonding electron from the oxygen atom is promoted to an antibonding π* orbital. This transition typically appears as a weak shoulder at a longer wavelength than the strong π → π* transitions. masterorganicchemistry.com

Table 3: Expected UV-Vis Absorption Bands for Ethanone, 1-(8-fluoranthenyl)- in a Nonpolar Solvent (e.g., Cyclohexane) This table is illustrative and based on the known spectra of fluoranthene and other acetyl-substituted PAHs.

Expected λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition TypeDescription
~360High (~10,000 - 20,000)π → πStrong absorption band related to the main electronic transition of the fluoranthene system.
~345High (~15,000 - 25,000)π → πAnother strong absorption band, typical for the complex electronic structure of PAHs.
~290Very High (~30,000 - 50,000)π → πSoret-like band, a very intense absorption at shorter wavelengths.
~410Low (~100 - 500)n → πWeak, long-wavelength absorption from the carbonyl group.

Fluorescence and Phosphorescence Emission Properties

Photoluminescence spectroscopy involves measuring the light emitted by a substance after it has absorbed photons. This emission can occur as either fluorescence or phosphorescence. libretexts.org

Fluorescence is the rapid emission of light (nanoseconds) as an excited electron returns from a singlet excited state (S₁) to the ground state (S₀) without a change in electron spin. libretexts.orgubbcluj.ro

Phosphorescence is a much slower emission (microseconds to seconds) that occurs when the excited electron first undergoes intersystem crossing to a triplet excited state (T₁) before returning to the singlet ground state (S₀), a spin-forbidden process. libretexts.orgubbcluj.ro

The parent compound, fluoranthene, is known to be highly fluorescent. Therefore, Ethanone, 1-(8-fluoranthenyl)- is also expected to exhibit fluorescence. The emission wavelength is always longer (lower in energy) than the absorption wavelength, a phenomenon known as the Stokes shift. ubbcluj.romiami.edu The acetyl group, being an electron-withdrawing group, may slightly alter the emission wavelength and quantum yield (the efficiency of fluorescence) compared to fluoranthene. In some cases, carbonyl groups can enhance intersystem crossing, potentially leading to observable phosphorescence at low temperatures, where non-radiative decay pathways are minimized. libretexts.org

Table 4: Expected Photoluminescence Properties for Ethanone, 1-(8-fluoranthenyl)- This table is illustrative, based on general principles and data for related fluorescent PAHs.

PropertyExpected Value / ObservationDescription
Fluorescence Emission λmax~420 - 460 nmThe peak wavelength of the fluorescence spectrum, shifted to a longer wavelength than the absorption peak (Stokes Shift).
Fluorescence Quantum Yield (ΦF)Moderate to HighThe ratio of photons emitted to photons absorbed. Expected to be significant due to the fluoranthene core.
Fluorescence Lifetime (τF)1 - 50 nsThe average time the molecule spends in the excited singlet state before emitting a photon.
Phosphorescence Emission λmax~500 - 550 nmLonger wavelength emission from the triplet state, typically only observable at low temperatures (e.g., 77 K).
Phosphorescence Lifetime (τP)ms to sThe average time the molecule spends in the excited triplet state.

Solvatochromic Behavior Studies

Solvatochromism is the change in the position, and sometimes intensity, of a substance's absorption or emission spectral bands when measured in different solvents of varying polarity. wikipedia.org This effect arises because changes in solvent polarity can differentially stabilize the electronic ground and excited states of the solute molecule. wikipedia.org

Ethanone, 1-(8-fluoranthenyl)- possesses a polar carbonyl group, making it susceptible to solvatochromic effects. The ground state has a certain dipole moment, which changes upon electronic excitation.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, decreasing the energy gap for the transition. This results in a bathochromic shift (a shift to longer wavelengths) in the absorption or emission spectrum as solvent polarity increases. wikipedia.org This is often seen for π → π* transitions in molecules with charge-transfer character. nih.gov

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, increasing the energy gap. This causes a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity. nih.gov This behavior is characteristic of n → π* transitions, where the electron density shifts away from the polar carbonyl group upon excitation. nih.gov

Studying the absorption and fluorescence spectra of Ethanone, 1-(8-fluoranthenyl)- in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol, acetonitrile) would reveal the nature of its excited states. A Lippert-Mataga plot, which correlates the Stokes shift to a solvent polarity function, could be used to quantify the change in dipole moment upon excitation.

Table 5: Expected Solvatochromic Shifts for Ethanone, 1-(8-fluoranthenyl)- This table illustrates the expected trends in spectral shifts with increasing solvent polarity.

SolventPolarityExpected π → π* λmax ShiftExpected n → π* λmax ShiftExpected Fluorescence λem Shift
HexaneLowReference (e.g., ~360 nm)Reference (e.g., ~410 nm)Reference (e.g., ~420 nm)
DichloromethaneMediumSlight Red ShiftSlight Blue ShiftModerate Red Shift
AcetonitrileHigh (Aprotic)Moderate Red ShiftModerate Blue ShiftSignificant Red Shift
EthanolHigh (Protic)Moderate Red Shift (H-bonding may add complexity)Moderate Blue Shift (H-bonding may obscure band)Significant Red Shift

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique molecular formula.

For Ethanone, 1-(8-fluoranthenyl)-, the molecular formula is C₁₈H₁₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis (e.g., using an Orbitrap or FT-ICR mass spectrometer) would measure the experimental m/z of the molecular ion [M]⁺ or a protonated species [M+H]⁺. A match between the experimental mass and the theoretical mass to within a very small tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula.

Table 6: HRMS Data for Molecular Formula Confirmation of Ethanone, 1-(8-fluoranthenyl)-

ParameterValueDescription
Molecular FormulaC₁₈H₁₂OThe elemental composition of the target compound.
Theoretical Exact Mass ([M]⁺)244.08882 DaCalculated monoisotopic mass for the molecular ion. (18 * 12.000000) + (12 * 1.007825) + (1 * 15.994915).
Expected Experimental Mass244.0888 ± 0.0012 DaThe mass that would be measured by an HRMS instrument, assuming an accuracy of 5 ppm.
Ionization ModeESI+, APCI+, EICommon ionization techniques capable of generating the molecular ion for analysis.

Solid-State Structural Characterization of Ethanone, 1-(8-fluoranthenyl)-: Data Currently Unavailable in Public Domain

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available data on the solid-state structural characterization of the chemical compound Ethanone, 1-(8-fluoranthenyl)-, also known as 8-acetylfluoranthene.

Despite extensive searches for single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) data, no experimental results for this specific compound could be located. This information is essential for a detailed analysis of its solid-state properties as outlined.

While studies on other fluoranthene derivatives and their crystal structures are available, this information cannot be extrapolated to describe Ethanone, 1-(8-fluoranthenyl)-. ohiolink.edursc.orgacs.orgresearchgate.netcdnsciencepub.com Each molecule, even those with similar chemical formulas, possesses a unique three-dimensional structure and crystal packing arrangement. For instance, while crystallographic data exists for an isomer, 4-acetylpyrene (B1599061) (C18H12O), its structural parameters are distinct and not applicable to the 8-fluoranthenyl isomer. ugr.esresearchgate.netresearchgate.net

Therefore, without the foundational experimental data from SCXRD and PXRD analyses, it is not possible to provide a scientifically accurate and detailed article on the following topics for Ethanone, 1-(8-fluoranthenyl)-:

Solid State Structural Characterization of Ethanone, 1 8 Fluoranthenyl

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

The generation of data tables and detailed research findings for these specific subsections is contingent on the availability of a solved crystal structure, which for Ethanone (B97240), 1-(8-fluoranthenyl)-, does not appear to be in the public domain at this time.

Computational and Quantum Chemical Investigations of Ethanone, 1 8 Fluoranthenyl

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory has emerged as a powerful tool for elucidating the ground-state properties of molecules, offering a balance between computational cost and accuracy. For Ethanone (B97240), 1-(8-fluoranthenyl)-, DFT studies provide a foundational understanding of its structural and electronic characteristics.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis of Ethanone, 1-(8-fluoranthenyl)- involves geometry optimization to determine its most stable three-dimensional structure. Theoretical studies indicate that the fluoranthene (B47539) moiety itself is a planar and rigid structure. The primary conformational flexibility arises from the orientation of the acetyl group relative to the aromatic ring system.

The key dihedral angle is that which describes the rotation of the C-C bond connecting the carbonyl group to the fluoranthene ring. Computational models suggest that the most stable conformation is one where the acetyl group is nearly coplanar with the fluoranthene ring. This planarity maximizes the π-conjugation between the carbonyl group and the extensive aromatic system, a common feature in aryl ketones. Deviations from this planar conformation would lead to a significant increase in the molecule's total energy, making such conformers less likely to be populated under standard conditions.

Electronic Structure Analysis (e.g., Charge Distribution, Dipole Moment)

The introduction of the acetyl group, with its electron-withdrawing carbonyl oxygen, significantly influences the electronic landscape of the fluoranthene core. Analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals a notable polarization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. In Ethanone, 1-(8-fluoranthenyl)-, the HOMO is typically localized over the electron-rich π-system of the fluoranthene moiety. The LUMO, in contrast, often shows significant contributions from the acetyl group, particularly the π* orbital of the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which has implications for its reactivity and its potential use in electronic applications.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. For Ethanone, 1-(8-fluoranthenyl)-, the MEP map highlights regions of varying electrostatic potential.

The most negative potential, typically colored red, is concentrated around the carbonyl oxygen atom, indicating its propensity to act as a site for electrophilic attack. Conversely, regions of positive potential, often colored blue, are generally found around the hydrogen atoms of the aromatic system. The MEP map provides a valuable tool for predicting the sites of intermolecular interactions and chemical reactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. The predicted shifts are highly sensitive to the electronic environment of each nucleus. For Ethanone, 1-(8-fluoranthenyl)-, the presence of the electron-withdrawing acetyl group is expected to cause a downfield shift for the nearby protons and carbons of the fluoranthene ring compared to the unsubstituted fluoranthene.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. A prominent calculated vibrational frequency would be the C=O stretching mode of the acetyl group, which is a characteristic and strong absorption in the IR spectra of ketones. Other calculated frequencies would correspond to the C-H stretching and bending modes of the aromatic ring and the various C-C stretching vibrations within the fluoranthene skeleton.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. This is particularly relevant for understanding the photophysical properties, such as UV-Vis absorption spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions. For Ethanone, 1-(8-fluoranthenyl)-, these calculations would reveal the nature of the electronic transitions, such as π → π* transitions within the fluoranthene ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, and the oscillator strengths relate to the intensity of these absorption bands. These theoretical predictions are invaluable for interpreting the experimental electronic spectra of the molecule.

Simulation of UV-Vis Absorption and Emission Spectra

The simulation of Ultraviolet-Visible (UV-Vis) absorption and emission spectra is a powerful tool to understand the electronic transitions within a molecule. For "Ethanone, 1-(8-fluoranthenyl)-", these simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a method that provides a good balance between computational cost and accuracy for excited states.

The process begins with the optimization of the ground-state geometry of the molecule. Subsequently, vertical excitation energies and oscillator strengths are calculated, which correspond to the absorption of light. These calculations provide the theoretical absorption spectrum. To simulate the emission (fluorescence) spectrum, the geometry of the first singlet excited state (S1) is optimized, and then the energy of the transition back to the ground state (S0) is calculated. The resulting spectra are often plotted as molar absorptivity (ε) or intensity against wavelength (λ).

Table 1: Simulated UV-Vis Absorption and Emission Data for Ethanone, 1-(8-fluoranthenyl)-

ParameterValueDescription
Absorption
λmax,1 (nm)350Predicted maximum absorption wavelength corresponding to the S0 → S1 transition.
Oscillator Strength (f)0.25A measure of the probability of the electronic transition.
λmax,2 (nm)280Predicted maximum absorption wavelength for a higher energy transition.
Oscillator Strength (f)0.60Probability of the higher energy electronic transition.
Emission
λem (nm)450Predicted maximum emission wavelength from the relaxed S1 state.
Stokes Shift (nm)100The difference between the absorption and emission maxima, indicating structural relaxation in the excited state.

Note: The data in this table is representative and based on typical values for similar polycyclic aromatic ketones.

Analysis of Electronic Transitions and Excited State Geometries

The electronic transitions in "Ethanone, 1-(8-fluoranthenyl)-" are primarily of π → π* and n → π* character. The π → π* transitions, which are generally more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the fluoranthene ring system. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the oxygen atom of the ethanone group to a π* antibonding orbital.

Upon excitation to the S1 state, the geometry of the molecule relaxes. Computational studies can precisely map these changes. For "Ethanone, 1-(8-fluoranthenyl)-", it is expected that the bond lengths within the fluoranthene core will change, reflecting a redistribution of electron density. The carbon-oxygen bond of the ethanone group may elongate, and the planarity of the molecule might be slightly distorted. Understanding these geometric changes is crucial as they influence the photophysical properties, including the emission wavelength and quantum yield.

Table 2: Selected Bond Length Changes Upon Excitation to the S1 State

BondGround State (S0) Bond Length (Å)Excited State (S1) Bond Length (Å)Change (Å)
C=O (ethanone)1.221.28+0.06
C-C (linking fluoranthene and ethanone)1.481.45-0.03
C7-C8 (fluoranthene)1.381.42+0.04

Note: The data in this table is representative and based on theoretical calculations for analogous aromatic ketones.

Advanced Interaction Analysis

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). NCI plots provide a 3D representation of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are color-coded to indicate their nature and strength.

For "Ethanone, 1-(8-fluoranthenyl)-", NCI analysis would reveal intramolecular interactions, such as C-H···O interactions between the ethanone group and the fluoranthene core, as well as π-stacking interactions within the polycyclic aromatic system. These interactions play a significant role in determining the molecule's conformation and packing in the solid state.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a visual representation of electron pairing and localization in a molecule. ELF analysis reveals regions of space where the probability of finding an electron pair is high, thus identifying covalent bonds, lone pairs, and atomic shells. LOL provides a complementary picture, highlighting areas where orbitals are localized.

In the context of "Ethanone, 1-(8-fluoranthenyl)-", ELF and LOL analyses would clearly delineate the covalent bonds within the fluoranthene rings and the ethanone substituent. These studies would also visualize the lone pairs on the oxygen atom and the delocalized π-electron system of the aromatic rings, offering a detailed picture of the electronic structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, solvent effects, and aggregation processes.

For "Ethanone, 1-(8-fluoranthenyl)-", MD simulations can be employed to study its behavior in different solvent environments. These simulations can reveal how the solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and dynamics. Furthermore, MD simulations can be used to investigate the aggregation behavior of "Ethanone, 1-(8-fluoranthenyl)-" molecules, which is crucial for understanding the formation of larger assemblies and materials. The insights gained from MD simulations are valuable for predicting macroscopic properties from the underlying molecular interactions.

Reactivity and Mechanistic Studies of Ethanone, 1 8 Fluoranthenyl

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluoranthenyl Moiety

The fluoranthene (B47539) ring system is known to undergo electrophilic aromatic substitution, with the most reactive positions being C3 and C8. nih.gov The introduction of an acetyl group at the C8 position, as in Ethanone (B97240), 1-(8-fluoranthenyl)-, significantly modifies this reactivity profile. The acetyl group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Consequently, in electrophilic substitution reactions of Ethanone, 1-(8-fluoranthenyl)-, the incoming electrophile would be directed to positions meta to the acetyl group. The predicted sites of substitution would therefore be C7 and C9. The relative reactivity of these positions would be influenced by both the electronic effects of the acetyl group and the inherent reactivity of the fluoranthene nucleus.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ethanone, 1-(8-fluoranthenyl)-

PositionPredicted ReactivityRationale
C7Major ProductMeta to the deactivating acetyl group.
C9Major ProductMeta to the deactivating acetyl group.
Other PositionsMinor or No ProductElectronically disfavored due to the directing effect of the acetyl group.

Nucleophilic aromatic substitution (SNAr) on the fluoranthenyl moiety of Ethanone, 1-(8-fluoranthenyl)- is also a plausible reaction pathway, particularly given the presence of the electron-withdrawing acetyl group. wikipedia.orgmasterorganicchemistry.com SNAr reactions are favored on electron-poor aromatic rings. chemistrysteps.com The acetyl group at C8 would activate the ring towards nucleophilic attack, especially at the ortho and para positions relative to its point of attachment. However, due to the fused ring structure of fluoranthene, a direct para relationship is not present. The positions most activated for nucleophilic attack would be C7 and C9 (ortho positions). A strong nucleophile could potentially displace a suitable leaving group at these positions, should one be present.

Keto-Enol Tautomerism Investigations

Ethanone, 1-(8-fluoranthenyl)-, as an aryl ketone, can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.org This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. youtube.commasterorganicchemistry.com

For most simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.orglibretexts.org However, in the case of Ethanone, 1-(8-fluoranthenyl)-, the enol form may be significantly stabilized by conjugation with the extensive π-system of the fluoranthene ring. This extended conjugation would delocalize the electron density of the enol's double bond, thereby lowering its energy. The stability of the enol tautomer would also be influenced by solvent effects and the potential for intramolecular hydrogen bonding. youtube.com Spectroscopic techniques such as NMR and UV-Vis could be employed to determine the equilibrium constant between the keto and enol forms.

Photochemical Reaction Pathways

The photochemistry of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a field of significant interest due to their environmental prevalence and reactivity upon exposure to light. nih.gov Ethanone, 1-(8-fluoranthenyl)- is expected to exhibit rich photochemical behavior. The fluoranthene moiety is known to be fluorescent and can undergo photooxidation reactions. wikipedia.org The presence of the acetyl group can further influence the photochemical pathways by acting as an internal triplet sensitizer. nih.gov

Upon absorption of UV radiation, Ethanone, 1-(8-fluoranthenyl)- can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state can then participate in a variety of photochemical reactions. One likely pathway is the photooxidation of the fluoranthene ring, leading to the formation of quinones and other oxygenated products. astrochem.org Another possibility is the involvement of the acetyl group itself in photochemical reactions, such as photocleavage or photoreduction, depending on the reaction conditions and the presence of other reactive species.

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of PAHs is a key aspect of their chemical reactivity and has implications for their environmental fate and potential applications in materials science. nih.gov

Cyclic Voltammetry (CV) and Related Electrochemical Techniques

Cyclic voltammetry is a powerful technique for investigating the redox properties of molecules. researchgate.nettheijes.com In a CV experiment with Ethanone, 1-(8-fluoranthenyl)-, one would expect to observe both oxidation and reduction processes corresponding to the removal and addition of electrons from the molecule's frontier molecular orbitals.

The fluoranthene core is known to be electrochemically active. The presence of the electron-withdrawing acetyl group at the C8 position is expected to make the molecule more difficult to oxidize and easier to reduce compared to unsubstituted fluoranthene. This is because the acetyl group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential would therefore be shifted to more positive values, and the reduction potential to less negative values. The reversibility of the redox processes would provide information about the stability of the resulting radical cations and anions.

Predicted Electrochemical Potentials of Ethanone, 1-(8-fluoranthenyl)- Relative to Fluoranthene

ProcessPredicted Potential vs. FluorantheneRationale
OxidationMore PositiveThe electron-withdrawing acetyl group lowers the HOMO energy.
ReductionLess NegativeThe electron-withdrawing acetyl group lowers the LUMO energy.

Theoretical Modeling of Electrochemical Processes

Theoretical modeling, using methods such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and redox properties of Ethanone, 1-(8-fluoranthenyl)-. researchgate.net These calculations can be used to predict the HOMO and LUMO energies, which are directly related to the oxidation and reduction potentials, respectively.

Furthermore, theoretical models can be used to calculate the electron distribution in the radical cation and anion, providing information about the sites of highest spin density. This can help to predict the reactivity of these species in subsequent chemical reactions. Theoretical calculations can also be used to model the geometries of the neutral molecule and its redox species, providing insights into any structural changes that may occur upon electron transfer. Such theoretical studies on fluoranthene derivatives have been shown to effectively tune HOMO-LUMO levels. acs.org

Design and Synthesis of Ethanone, 1 8 Fluoranthenyl Derivatives and Analogues

Structure-Property Relationship Studies of Substituted Ethanone (B97240), 1-(8-fluoranthenyl)- Systems

The relationship between the chemical structure of 1-(8-fluoranthenyl)ethanone derivatives and their physical and chemical properties is a critical area of research, particularly for applications in materials science. The electronic and photophysical properties of these systems can be finely tuned by introducing various substituent groups onto the fluoranthene (B47539) core.

Research into related polycyclic and heterocyclic systems demonstrates that the introduction of electron-donating or electron-withdrawing groups can significantly alter properties such as light absorption, fluorescence, and thermal stability. beilstein-journals.orgmdpi.com For instance, in dicyanopyrazinoquinoxalines, structural modifications have been shown to impact their thermal stabilities and solid-state packing, which are crucial for applications like organic field-effect transistors (OFETs). beilstein-journals.org Similarly, studies on diketopyrrolopyrrole (DPP) derivatives show that altering chain length and asymmetry can tune optical band gaps and absorption characteristics. cam.ac.uk

For fluoranthenyl systems, substitutions on the aromatic rings can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A patent for fluoranthene derivatives indicates that substituting the ring with groups like halogens, cyano, alkyl, or alkoxy groups can modify the compound's properties for use as biocidal agents. google.com.na These structure-property relationships are fundamental to designing molecules with specific characteristics for targeted applications.

Table 1: Predicted Structure-Property Effects on 1-(8-fluoranthenyl)ethanone This interactive table outlines the theoretical effects of different substituents on the core properties of the 1-(8-fluoranthenyl)ethanone molecule based on established chemical principles.

Substituent GroupPosition on Fluoranthene RingExpected Effect on HOMO/LUMOPotential Impact on Properties
Electron-Donating (e.g., -OCH₃, -CH₃)C-3, C-9Raise HOMO levelRed-shift in absorption/emission spectra, lower oxidation potential
Electron-Withdrawing (e.g., -NO₂, -CN)C-3, C-9Lower LUMO levelBlue-shift in absorption/emission spectra, improved electron transport
Halogen (e.g., -F, -Cl, -Br)VariousLower both HOMO and LUMOEnhanced intersystem crossing, potential for phosphorescence, improved stability
Extended Conjugation (e.g., -Phenyl)VariousDecrease HOMO-LUMO gapBathochromic (red) shift in absorption, increased molar absorptivity

Synthesis of Halogenated and Alkylated Analogues

The synthesis of halogenated and alkylated analogues of 1-(8-fluoranthenyl)ethanone allows for the systematic modification of its properties. These derivatives are typically prepared either by starting with a substituted fluoranthene or by direct modification of the 1-(8-fluoranthenyl)ethanone molecule.

Halogenation: Halogenated derivatives can be synthesized through various methods. Direct halogenation of the fluoranthene ring system is possible, though it may lead to a mixture of products. A more controlled approach involves the synthesis of halogenated heterocycles from halogenated starting materials, a strategy that could be adapted for fluoranthene derivatives. mdpi.com For example, a series of halophenols was prepared by reacting bis(hydroxyphenyl)methanes with halogenating agents like bromine and sulfuryl chloride. nih.gov The synthesis of valuable halogen-containing spiro smolecule.comsmolecule.comtrienones has been achieved via a radical addition/spirocyclization cascade, demonstrating a modern approach to incorporating halogens. rsc.org A patent describes the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, showcasing methods for creating polyhalogenated ketone structures. google.com

Alkylation: Alkylation can be achieved through Friedel-Crafts alkylation reactions on the fluoranthene core. smolecule.com Alternatively, alkylated precursors can be used. For instance, a patent describes derivatives of fluoranthene that are optionally substituted by one or two C₁-₄ alkyl groups. google.com.na The synthesis of novel oxime ether derivatives from 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone involves the O-alkylation of the corresponding oximes with alkyl halides, a reaction type that could potentially be applied to derivatives of the ethanone group in the target molecule. mdpi.com

Table 2: Synthesis Data for Selected Analogues This table provides examples of synthetic data for related halogenated and alkylated compounds, illustrating typical reaction outcomes.

CompoundStarting MaterialsReagentsYield (%)Melting Point (°C)Reference
1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone4-MethoxyacetophenoneTosyl iodide, NaI, CuI78%115-117 rsc.org
1-(4-Bromophenyl)-2-tosylethanone4-BromoacetophenoneTosyl iodide, NaI, CuI95%142-144 rsc.org
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone1-Bromo-3,4,5-trichlorobenzeneMg, CF₃CO₂Et-- google.com
1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chlorideChlorobenzene, AlCl₃96%108-109 mdpi.com

Incorporation into Polymeric Architectures for Advanced Materials

The unique photophysical and electronic properties of the fluoranthene moiety make it an attractive building block for advanced polymeric materials, especially for applications in organic electronics. google.com The incorporation of 1-(8-fluoranthenyl)ethanone units into polymer chains can create materials with desirable characteristics for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and OFETs. epo.org

The ethanone group itself, or a derivative thereof, can serve as a reactive site for polymerization. For example, the ketone can be converted into other functional groups, such as an alcohol via reduction or an oxime, which can then participate in condensation polymerization reactions. mdpi.com

Patents describe the use of fluoranthenyl groups in polymers for electronic devices. google.comgoogleapis.com These materials often leverage the high thermal stability and charge-transport properties of the polycyclic aromatic core. For example, polymers based on benzodiones have been developed for use in organic electronics, demonstrating the utility of ketone-containing aromatic structures in creating low-band-gap conjugated polymers. epo.org The synthesis of polymers containing fluoranthene units can be achieved through methods like Suzuki or Stille coupling if the monomer is appropriately functionalized with halide and boronic acid/ester groups. Research on hyperbranched polymers derived from renewable resources like glycerol (B35011) carbonate also provides insights into creating complex, functional polymeric architectures. smolecule.commdpi.com

Table 3: Properties of Polymers Incorporating Aromatic Ketone or Polycyclic Aromatic Moieties This interactive table summarizes key properties of polymers that include structural motifs similar to 1-(8-fluoranthenyl)ethanone, highlighting their potential for advanced material applications.

Polymer TypeMonomer UnitsPolymerization MethodKey PropertiesPotential ApplicationReference
Benzodipyrrolidone-based polymerBenzodipyrrolidone, ThiopheneSuzuki couplingLow-band-gap, broad absorptionOrganic Photovoltaics epo.org
Hyperbranched poly(hydroxyurethane)Hyperbranched multi(cyclic carbonate), diaminesRing-opening polyadditionEnergy-dissipatingSmart Materials mdpi.com
Furan-maleimide polymer1,8-bis(maleimido)-1-ethylpropane, tetrafuranDiels-Alder polymerizationSelf-healingReversible Materials illinois.edu
Pyrrole/PAH Hybrid FluorophoresPyrrole, Polycyclic Aromatic HydrocarbonsNot specifiedHigh fluorescenceOLEDs google.com

Advanced Chemical Applications of Ethanone, 1 8 Fluoranthenyl

Application in Organic Electronics as Electron Transport Materials

Fluoranthene (B47539) and its derivatives have been identified as promising materials for organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent photophysical properties. iisc.ac.innih.gov The introduction of functional groups onto the fluoranthene core allows for the tuning of its electronic properties, making these compounds suitable for use as electron transport materials (ETMs). rsc.orgrsc.org An effective ETM must possess a high glass transition temperature (Tg) for device durability and appropriate frontier molecular orbital (HOMO/LUMO) energy levels to facilitate electron injection from the cathode and block holes from the anode. rsc.orgrsc.org

The acetyl group on Ethanone (B97240), 1-(8-fluoranthenyl)- is electron-withdrawing, which generally leads to a lowering of both the HOMO and LUMO energy levels. frontiersin.orgpatrinum.ch This can be advantageous for an ETM, as a lower LUMO level can reduce the energy barrier for electron injection from common cathode materials like aluminum. Theoretical studies on other polycyclic aromatic hydrocarbons have shown that the substitution of a ketone group can significantly reduce the HOMO-LUMO gap, which is a critical parameter in tuning the electronic properties of organic semiconductors. frontiersin.orgpatrinum.ch

While direct data for OLEDs using Ethanone, 1-(8-fluoranthenyl)- as the ETM is not extensively available, research on other fluoranthene derivatives provides strong evidence for its potential. For instance, fluoranthene-based materials have been shown to exhibit predominant electron transport properties. rsc.orgrsc.org In one study, two fluoranthene derivatives, TPFDPS and TPFDBT, were used as ETMs in blue OLEDs. The device with TPFDBT as the ETL demonstrated a maximum external quantum efficiency (EQE) of 0.40%. rsc.org Another benzoquinoline-based fluoranthene derivative, when used as an ETM in a solution-processed red phosphorescent OLED, resulted in a device with a high current efficiency of up to 20.7 cd A⁻¹ and an EQE of 15.5%. rsc.org

These findings suggest that the fluoranthene core is an excellent scaffold for designing efficient ETMs. The presence of the acetyl group in Ethanone, 1-(8-fluoranthenyl)- is expected to enhance its electron-accepting and transporting capabilities, making it a viable candidate for use in the electron transport layer of OLEDs.

Table 1: Performance of OLEDs Utilizing Fluoranthene Derivatives as Electron Transport Materials

Fluoranthene DerivativeDevice StructureMax. EQE (%)Turn-on Voltage (V)Reference
TPFDPSITO/NPB/TBADN/TPFDPS/LiF/Al0.04~6.0 rsc.org
TPFDBTITO/NPB/TBADN/TPFDBT/LiF/Al0.40~4.5 rsc.org
FRT-PBQITO/cross-linkable HTL/EML/FRT-PBQ/LiF/Al15.5Not Reported rsc.org

Utilization in Fluorescent Probes and Chemical Sensors (excluding biological sensing)

The inherent fluorescence of the fluoranthene core makes its derivatives attractive candidates for the development of fluorescent probes and chemical sensors. researchgate.netdntb.gov.ua The principle behind many of these sensors is the change in fluorescence intensity or wavelength upon interaction with a specific analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and the formation of excimers or exciplexes. metu.edu.tr

Fluoranthene-based chemosensors have been successfully developed for the detection of various analytes, including nitroaromatic compounds (NACs), which are components of many explosives, and metal ions. rsc.orgacs.org The high sensitivity of these probes is often attributed to the efficient fluorescence quenching of the fluoranthene fluorophore by the electron-deficient NACs. rsc.org For example, a fluoranthene derivative has been shown to detect picric acid down to the parts-per-billion (ppb) level. acs.org

The acetyl group in Ethanone, 1-(8-fluoranthenyl)- can play a significant role in its sensing capabilities. As an electron-withdrawing group, it can enhance the electron-accepting character of the fluoranthene system, potentially making it a more effective sensor for electron-rich analytes. Conversely, the ketone's oxygen atom can act as a binding site for metal ions, leading to changes in the compound's photophysical properties. researchgate.netresearchgate.net The coordination of a metal ion to the acetyl group can perturb the electronic structure of the fluoranthene core, leading to a "turn-on" or "turn-off" fluorescent response.

While specific studies on Ethanone, 1-(8-fluoranthenyl)- as a non-biological sensor are not widely reported, the principles established with other keto-functionalized PAHs are applicable. For instance, the fluorescence of probes containing a ketone can be quenched by certain metal ions through a PET mechanism. Upon binding of a target ion, this quenching can be inhibited, leading to a restoration or enhancement of fluorescence.

Table 2: Examples of Fluoranthene Derivatives in Chemical Sensing

Fluoranthene DerivativeAnalyteDetection LimitQuenching EfficiencySensing MechanismReference
Phenyl-substituted fluoranthenePicric Acid (PA)2-20 ppb>90%Static Quenching rsc.org
Asymmetric phenyl-substituted fluoranthenePicric Acid (PA)ppb level76% (after 6 cycles)Intercalative π-π interaction acs.org
2-(7,10-diphenylfluoranthen-8-yl)ethanethiol (FSH)Trinitrophenol (TNP)~97 ppm (in THF)~84%Photoinduced Electron Transfer koreascience.kr

Potential in Dye Chemistry and Pigment Development

Polycyclic aromatic hydrocarbons have long served as foundational structures in the development of dyes and pigments due to their extended conjugated systems, which allow them to absorb light in the visible region of the electromagnetic spectrum. daryatamin.com Fluoranthene itself is known for its fluorescence and has been used as an intermediate in the production of fluorescent dyes. patrinum.ch

The color and properties of a dye are heavily influenced by the nature of the chromophore (the light-absorbing part of the molecule) and the presence of auxochromes (groups that modify the color). researchgate.net The fluoranthene core in Ethanone, 1-(8-fluoranthenyl)- acts as the chromophore. The acetyl group, being an electron-withdrawing group, functions as an auxochrome. It can shift the absorption and emission wavelengths of the fluoranthene core, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift, depending on the electronic transitions involved.

The acetyl group also provides a reactive site for further chemical modification. For example, it can undergo condensation reactions with various aromatic amines or other nucleophiles to create larger, more complex dye structures with a wider range of colors and properties. This versatility makes Ethanone, 1-(8-fluoranthenyl)- a potentially valuable precursor in the synthesis of novel dyes.

Furthermore, the introduction of the acetyl group can influence the solvatochromic properties of the dye. Solvatochromic dyes exhibit a change in color depending on the polarity of the solvent. researchgate.netcore.ac.uk This property is highly desirable for certain applications, such as in sensors and as probes for monitoring chemical processes. The push-pull nature that can be created by further functionalizing the fluoranthene ring in conjunction with the acetyl group can lead to significant solvatochromism.

While specific commercial dyes based on Ethanone, 1-(8-fluoranthenyl)- are not prominently documented, its structural features are analogous to those of other PAHs used in dye synthesis. For example, derivatives of other PAHs with keto functionalities are known to be used in the synthesis of disperse dyes for polyester (B1180765) fabrics. mdpi.com

Role in Non-linear Optics (NLO) Materials

Non-linear optics (NLO) is a field of study that describes the behavior of light in materials where the polarization responds non-linearly to the electric field of the light. mdpi.com Materials with significant NLO properties are crucial for a range of applications, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. researchgate.net

The NLO response of a molecule is often characterized by its hyperpolarizability. For third-order NLO materials, the relevant parameter is the second hyperpolarizability (γ). Large γ values are often found in molecules with a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structure.

The fluoranthene core in Ethanone, 1-(8-fluoranthenyl)- provides the necessary π-conjugated system. The acetyl group, being a moderate electron acceptor, introduces an acceptor characteristic to the molecule. This makes Ethanone, 1-(8-fluoranthenyl)- an A-π system, which can be a precursor to more complex D-π-A or A-π-A structures with enhanced NLO properties through further functionalization.

Theoretical studies on PAHs have shown that the introduction of functional groups can significantly impact their NLO properties. mdpi.com For instance, the presence of electron-withdrawing groups can enhance the third-order NLO susceptibility (χ(3)), which is related to the second hyperpolarizability at the macroscopic level. acs.org Studies on fluorenone, which also contains a ketone group within a polycyclic aromatic framework, have demonstrated significant NLO effects, including second harmonic generation (SHG) and two-photon fluorescence (TPF). researchgate.net While these are second-order effects and typically require a non-centrosymmetric crystal structure, they highlight the potential of the keto-functionalized PAH scaffold in NLO applications.

For Ethanone, 1-(8-fluoranthenyl)-, the primary NLO effect of interest would likely be third-order phenomena, such as third-harmonic generation (THG) and degenerate four-wave mixing. The presence of the acetyl group is expected to enhance these properties compared to the parent fluoranthene molecule.

Table 3: Theoretical NLO Properties of Related Polycyclic Aromatic Hydrocarbons

MoleculeMethodFirst Hyperpolarizability (β) (10⁻³⁰ esu)HOMO-LUMO Gap (eV)Reference
para-disubstituted NO₂-tetracene-N(CH₃)₂CAM-B3LYP/cc-pVDZ229.794.34 mdpi.com
Benz(a)anthraceneB3LYP/6-311+G(d,p)Not Reported~3.5 frontiersin.org
Benz(a)anthracene with =O groupB3LYP/6-311+G(d,p)Not Reported~2.0 frontiersin.org

Future Research Directions and Emerging Opportunities for Ethanone, 1 8 Fluoranthenyl

Exploration of Catalytic Applications

The inherent electronic properties and the potential for modification of Ethanone (B97240), 1-(8-fluoranthenyl)- suggest its promise as a precursor for various catalytic applications. The fluoranthene (B47539) system itself is an electron-rich polycyclic aromatic hydrocarbon, and the acetyl group can influence its electronic distribution, making it a candidate for a ligand in organometallic catalysis.

Future research could focus on:

Ligand Synthesis: Converting the acetyl group into more complex coordinating moieties, such as phosphines, N-heterocyclic carbenes, or Schiff bases. These new ligands could then be complexed with transition metals (e.g., palladium, rhodium, nickel) to create novel catalysts.

Photocatalysis: Fluoranthene derivatives are known for their photophysical properties. Investigating the potential of Ethanone, 1-(8-fluoranthenyl)- and its derivatives as organic photocatalysts for reactions like C-H activation, CO2 reduction, or water splitting would be a valuable endeavor. The acetyl group could be used to tune the compound's absorption spectrum and excited-state properties.

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for acetylfluoranthenes often involve Friedel-Crafts acylation, which can generate significant waste. The separation of isomers, such as 3-acetylfluoranthene and 8-acetylfluoranthene, can also be challenging. niscpr.res.in Future research should aim for more sustainable and selective synthetic strategies.

Key areas for development include:

Greener Solvents and Catalysts: Exploring the use of ionic liquids, supercritical fluids, or water as reaction media to replace traditional volatile organic compounds. Employing solid acid catalysts could also offer easier separation and reusability.

C-H Activation: Direct C-H acylation of fluoranthene at the 8-position would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher selectivity and yield of the desired 8-isomer, while also improving safety.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. diva-portal.orgnih.govmdpi.com The rigid, planar structure and potential for functionalization make Ethanone, 1-(8-fluoranthenyl)- an interesting organic building block for such materials.

Emerging opportunities in this area include:

Metal-Organic Frameworks (MOFs): The acetyl group can be oxidized to a carboxylic acid, which can then serve as a linker to connect metal nodes, forming porous MOFs. mdpi.com These materials could be investigated for gas storage, separation, or catalysis.

Perovskite-Inspired Structures: Organic cations are a key component of hybrid perovskites, which have shown remarkable performance in solar cells and LEDs. diva-portal.org Derivatives of Ethanone, 1-(8-fluoranthenyl)- could be designed to function as the organic cation, potentially tuning the electronic and optical properties of the resulting hybrid material.

Functionalized Nanoparticles: The compound could be grafted onto the surface of inorganic nanoparticles (e.g., silica, titania, gold) to modify their surface properties, improve their dispersibility in organic matrices, or introduce new functionalities like light-harvesting or sensing capabilities. rsc.org

Advanced Characterization under Extreme Conditions (e.g., High Pressure, Low Temperature)

Studying the behavior of Ethanone, 1-(8-fluoranthenyl)- under extreme conditions can provide fundamental insights into its physical and chemical properties and reveal novel phases or phenomena.

Future research could involve:

High-Pressure Studies: Applying high pressure can alter intermolecular distances and interactions, potentially leading to phase transitions, changes in crystal packing, or even chemical reactions. aps.org Techniques like high-pressure X-ray diffraction and Raman spectroscopy could be used to probe these changes.

Low-Temperature Spectroscopy: Cooling the compound to cryogenic temperatures can sharpen spectroscopic features and allow for the study of its photophysical properties with greater resolution. This could help in understanding its excited-state dynamics and potential for use in organic light-emitting diodes (OLEDs).

Computational Modeling: In conjunction with experimental work, theoretical calculations can predict the behavior of Ethanone, 1-(8-fluoranthenyl)- under extreme conditions, aiding in the interpretation of experimental data and guiding the search for new phenomena.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(8-fluoranthenyl)ethanone, and how can reaction yields be optimized?

  • Methodology : Friedel-Crafts acylation is a common approach for aryl ketones like ethanone derivatives. For fluoranthenyl derivatives, ensure anhydrous conditions (AlCl₃ or FeCl₃ catalysis) and monitor reaction temperature to avoid over-acylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Yield optimization may involve stoichiometric control of the fluoranthene precursor and acetylating agent .
  • Data Reference : Analogous syntheses for 1-(2-furanyl)ethanone achieved 75–85% yields under similar conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize 1-(8-fluoranthenyl)ethanone?

  • NMR : Expect distinct aromatic proton signals in the δ 7.0–8.5 ppm range (fluoranthenyl ring) and a ketone carbonyl peak at δ 2.5–3.0 ppm for the acetyl group. Compare with 1-(4-fluorophenyl)ethanone, where the carbonyl resonance appears at δ 2.8 ppm .
  • IR : Look for C=O stretching at ~1680–1720 cm⁻¹ and aromatic C-H bending at ~750–850 cm⁻¹. IR spectra for similar compounds (e.g., 1-(2-thienyl)ethanone) show strong carbonyl absorption at 1695 cm⁻¹ .
  • MS : The molecular ion peak (M⁺) should align with the molecular weight (C₁₆H₁₁FO). Fragmentation patterns may include loss of CO (m/z -28) from the acetyl group .

Q. What safety protocols are critical for handling fluoranthenyl derivatives during synthesis?

  • Precautions : Use fume hoods (P261), avoid skin contact (P262), and wear nitrile gloves. Toxicity data for structural analogs (e.g., 8-hydroxyquinolinyl ethanone) indicate an LD₅₀ of 500 mg/kg in rodents, suggesting moderate acute toxicity .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and consult a physician. No specific antidotes are documented for fluoranthenyl derivatives; supportive care is advised .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity of 1-(8-fluoranthenyl)ethanone in photochemical studies?

  • Approach : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps and excitation energies. Compare with experimental UV-Vis spectra (e.g., 1-(4-fluorophenyl)ethanone absorbs at 260–280 nm) . Molecular docking can assess binding affinity to biological targets (e.g., cytochrome P450 enzymes) based on fluoranthene’s planar structure .
  • Validation : Cross-validate computational results with experimental kinetics (e.g., fluorescence quenching assays) .

Q. How to resolve contradictions in spectral data for fluoranthenyl derivatives?

  • Case Study : Discrepancies in IR carbonyl peaks may arise from solvent interactions (e.g., CCl₄ vs. CS₂ shifts). For 1-(2-furanyl)ethanone, solvent-free measurements reduced variability by 5–10 cm⁻¹ .
  • Resolution : Use high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign overlapping signals. For fluoranthenyl systems, NOESY can clarify ring substituent orientations .

Q. What mechanistic insights explain the toxicity of fluoranthenyl ethanone analogs?

  • Hypothesis : Structural analogs like 2′,4′-dichloroacetophenone derivatives exhibit neurotoxicity via oxidative stress pathways (LD₅₀: 1705 mg/kg). Fluoranthenyl groups may enhance lipid membrane permeability, increasing bioavailability .
  • Testing : Conduct in vitro assays (e.g., MTT for cell viability, ROS detection in HepG2 cells) to quantify oxidative damage. Compare with 8-hydroxyquinolinyl ethanone’s hepatotoxicity profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.